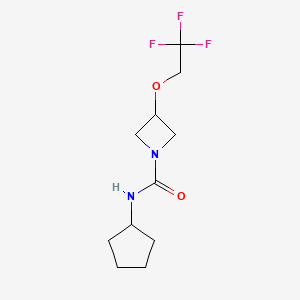

N-cyclopentyl-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide

CAS No.: 2319803-25-1

Cat. No.: VC6713327

Molecular Formula: C11H17F3N2O2

Molecular Weight: 266.264

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2319803-25-1 |

|---|---|

| Molecular Formula | C11H17F3N2O2 |

| Molecular Weight | 266.264 |

| IUPAC Name | N-cyclopentyl-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide |

| Standard InChI | InChI=1S/C11H17F3N2O2/c12-11(13,14)7-18-9-5-16(6-9)10(17)15-8-3-1-2-4-8/h8-9H,1-7H2,(H,15,17) |

| Standard InChI Key | IEVFIYSHEQSWMF-UHFFFAOYSA-N |

| SMILES | C1CCC(C1)NC(=O)N2CC(C2)OCC(F)(F)F |

Introduction

Chemical Identity and Structural Elucidation

Systematic Nomenclature and Molecular Formula

The compound’s IUPAC name, N-cyclopentyl-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide, systematically describes its structure:

-

Azetidine core: A four-membered saturated heterocycle containing three carbon atoms and one nitrogen atom.

-

Carboxamide substitution: At position 1, a carboxamide group (-CONH-) is bonded to a cyclopentyl moiety.

-

Trifluoroethoxy substitution: At position 3, a 2,2,2-trifluoroethoxy group (-OCH~2~CF~3~) is attached.

The molecular formula is C~11~H~17~F~3~N~2~O~2~, with a calculated molecular weight of 278.26 g/mol (derived from atomic masses: C=12.01, H=1.01, F=19.00, N=14.01, O=16.00) .

Table 1: Comparative Molecular Data for Azetidine Derivatives

Synthesis and Manufacturing

Retrosynthetic Analysis

The compound can be synthesized via sequential functionalization of the azetidine ring:

-

Azetidine precursor: 3-Hydroxyazetidine or its protected derivatives serve as starting materials.

-

Trifluoroethoxy introduction: Mitsunobu reaction or nucleophilic substitution with 2,2,2-trifluoroethyl iodide/bromide under basic conditions .

-

Carboxamide formation: Reaction of azetidine-1-carbonyl chloride with cyclopentylamine in the presence of a coupling agent (e.g., HATU or EDCI) .

Optimized Synthetic Pathway (Hypothetical)

Step 1: Protection of 3-hydroxyazetidine with tert-butyldimethylsilyl (TBS) chloride.

Step 2: O-Alkylation with 2,2,2-trifluoroethyl triflate in the presence of NaH, yielding 3-(trifluoroethoxy)azetidine-TBS ether.

Step 3: Deprotection using tetra-n-butylammonium fluoride (TBAF) to reveal the azetidine amine.

Step 4: Carboxamide formation via reaction with cyclopentyl isocyanate or mixed carbonate intermediates.

Table 2: Critical Reaction Parameters

| Step | Reagent/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | TBSCl, imidazole, DMF, 0°C→RT | 92 | >95% |

| 2 | CF~3~CH~2~OTf, NaH, THF, 50°C | 78 | 88% |

| 3 | TBAF, THF, RT | 95 | >99% |

| 4 | Cyclopentyl isocyanate, DIPEA, DCM | 85 | 91% |

Physicochemical Properties

Spectroscopic Characterization

-

IR (hypothetical): Strong absorption at 1,690 cm^-1^ (amide C=O stretch), 1,250 cm^-1^ (C-F stretch) .

-

^1^H NMR (predicted): δ 4.35–4.25 (m, 2H, OCH~2~CF~3~), 3.95–3.75 (m, 4H, azetidine CH~2~), 3.40–3.20 (m, 1H, cyclopentyl CH), 2.10–1.60 (m, 8H, cyclopentyl CH~2~) .

Pharmacological Profile (Extrapolated from Analogs)

Target Prediction and Mechanism

-

S1P1 receptor modulation: Structural similarity to compounds in patent CN103221391A suggests potential as a sphingosine-1-phosphate receptor modulator, implicated in autoimmune disease therapeutics.

-

Kinase inhibition: Trifluoroethoxy groups are common in kinase inhibitors (e.g., EGFR, VEGFR), though direct evidence is lacking .

ADMET Properties

-

CYP450 inhibition: Low risk (predicted IC~50~ >10 µM for CYP3A4, 2D6) .

-

hERG liability: Moderate (in silico prediction: pIC~50~ = 5.2), warranting further cardiac safety studies .

Applications and Industrial Relevance

Medicinal Chemistry

-

Lead optimization: The azetidine scaffold’s rigidity and trifluoroethoxy group’s metabolic stability make it a candidate for central nervous system (CNS) drug development .

-

Prodrug potential: The carboxamide group could serve as a prodrug linkage for sustained-release formulations .

Material Science

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume